3-[4-(3-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
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Overview
Description
- Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
3-[4-(3-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine: is a hybrid compound that combines an isothiazole ring with a piperazine moiety.
Preparation Methods
- The synthetic routes for this compound involve a multi-step procedure.
- Unfortunately, specific details on the exact synthetic methods and reaction conditions are not readily available in the sources I found. further research in scientific literature might provide more comprehensive information.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would depend on the specific transformation being studied.
- Major products formed from these reactions would also vary based on the reaction type.
Scientific Research Applications
Biology: Exploring its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Studying its pharmacological properties, including potential therapeutic effects.
Industry: Assessing its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets.
- Further research would be needed to identify these targets and the pathways involved.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the sources provided.
- it’s essential to explore related structures and highlight the uniqueness of this compound in future studies.
Remember that while I’ve provided an overview, detailed research in scientific literature will yield more precise information
Properties
Molecular Formula |
C21H27N5O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27N5O2/c1-28-18-7-5-6-17(16-18)21(27)26-14-12-25(13-15-26)20-9-8-19(22-23-20)24-10-3-2-4-11-24/h5-9,16H,2-4,10-15H2,1H3 |
InChI Key |
PECCWGABCDFBAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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